5-Methoxyuridine (mo5U) is a modified nucleoside found predominantly in the transfer RNA (tRNA) of bacteria, specifically within the Bacillaceae family. [, , ] It is located in the first, or wobble, position of the anticodon in certain tRNA species, such as those for alanine, threonine, and valine. [, , , ] This modification plays a crucial role in accurate translation by influencing the codon recognition abilities of tRNA. [, , ] The presence of mo5U at the wobble position allows tRNA to recognize multiple codons, expanding its decoding capacity. [, ]
5-Methoxyuridine is classified as a nucleoside, specifically a modified form of uridine. It can be synthesized chemically or extracted from biological sources, such as certain tRNA molecules in organisms like Escherichia coli and Bacillus subtilis, where it appears at the wobble position of tRNA . Its chemical structure is denoted by the molecular formula C₁₀H₁₃N₂O₅, and it is often utilized in research settings for its unique properties that enhance RNA applications.
The synthesis of 5-Methoxyuridine can be achieved through several methods, including:
The molecular structure of 5-Methoxyuridine consists of a uracil base attached to a ribose sugar, with a methoxy group (-OCH₃) substituent at the 5-position. The structural formula can be represented as:
Key structural data include:
5-Methoxyuridine participates in various chemical reactions:
The mechanism of action for 5-Methoxyuridine primarily revolves around its incorporation into RNA molecules:
Key physical properties include:
Chemical properties include:
5-Methoxyuridine has several significant applications in scientific research and biotechnology:
5-Methoxyuridine (CAS Registry Number: 35542-01-9) is a modified pyrimidine nucleoside characterized by a methoxy group (-OCH₃) substituted at the C5 position of the uracil base. Its systematic IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione. The molecule retains the β-D-ribofuranose sugar moiety linked via an N1-glycosidic bond to the modified uracil base. It is structurally classified as a C5-alkylated uridine derivative, differing from canonical uridine by the replacement of hydrogen at C5 with a methoxy group. This modification significantly alters its electronic properties and biological interactions while preserving the overall nucleoside framework. Alternative designations include 5-methoxy-1-β-D-ribofuranosyluracil and the abbreviated term mo⁵U, commonly used in tRNA literature [3] [6] [10].
Table 1: Chemical Identifiers of 5-Methoxyuridine
Property | Value |
---|---|
CAS Number | 35542-01-9 |
Molecular Formula | C₁₀H₁₄N₂O₇ |
Molecular Weight | 274.23 g/mol |
IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione |
Synonyms | 5-Methoxyuridine; mo⁵U |
The methoxy substitution at C5 enhances the hydrophobic character of 5-methoxyuridine relative to uridine, influencing its solubility and stability. It demonstrates moderate aqueous solubility (35 mg/mL, 127.6 mM at 60°C) and high solubility in dimethyl sulfoxide (50 mg/mL, 182.3 mM) [10]. The compound exhibits pH-dependent stability, with optimal integrity maintained in neutral buffers. Its ultraviolet-visible (UV-Vis) absorption spectrum shows a characteristic bathochromic shift compared to uridine, with a primary absorption maximum (λₘₐₓ) at 278 nm in aqueous solutions [6] [9]. This shift arises from the electron-donating methoxy group, which extends the π-conjugation of the uracil ring. The molar extinction coefficient at 278 nm is approximately 8,300 L·mol⁻¹·cm⁻¹ for the triphosphate form (5-methoxyuridine-5’-triphosphate), indicating utility in spectroscopic quantification [4]. Crystalline 5-methoxyuridine is stable at -20°C for long-term storage but may undergo gradual hydrolysis under strongly acidic or alkaline conditions [9] [10].
Table 2: Physicochemical Properties of 5-Methoxyuridine
Property | Value | Condition |
---|---|---|
Water Solubility | 35 mg/mL (127.6 mM) | 60°C, with warming |
DMSO Solubility | 50 mg/mL (182.3 mM) | 25°C |
UV λₘₐₓ | 278 nm | Aqueous buffer |
ε₂₇₈ | 8,300 L·mol⁻¹·cm⁻¹ (5-Methoxy-UTP) | Not specified for nucleoside |
Stability | Stable at -20°C; pH-sensitive | Hydrolyzes in extreme pH |
Spectroscopic techniques provide definitive fingerprints for 5-methoxyuridine characterization. Mass spectrometry (ESI-MS) analysis of the nucleoside yields a molecular ion peak at m/z 275.08 [M+H]⁺, consistent with its molecular weight of 274.23 g/mol. Fragmentation patterns show diagnostic losses of the ribose moiety (132 Da) and methoxy group (31 Da) [1] [6].
In nuclear magnetic resonance (NMR) spectroscopy, ¹H-NMR in D₂O reveals key proton resonances: the anomeric H1’ proton appears as a doublet at δ 5.90–5.95 ppm (J=4.5–6.0 Hz), while the methoxy protons resonate as a singlet at δ 3.75–3.80 ppm. The H5 proton signal, typically present near δ 5.50 ppm in uridine, is absent due to methoxy substitution, serving as a critical differentiator. ¹³C-NMR spectra display the C5 carbon signal at δ 150–155 ppm (downfield-shifted relative to uridine’s C5 at ~102 ppm), and the methoxy carbon at δ 55–58 ppm [1] [8].
Fourier-transform infrared (FTIR) spectroscopy identifies functional group vibrations: a strong carbonyl stretch at 1,690–1,710 cm⁻¹ (C2=O and C4=O), C-O-C ribose vibrations at 1,050–1,100 cm⁻¹, and a distinct C-O stretch of the methoxy group at 1,200–1,250 cm⁻¹. The absence of N-H stretches above 3,000 cm⁻¹ distinguishes it from 5-hydroxyuridine derivatives [1].
Table 3: Key Spectroscopic Signatures of 5-Methoxyuridine
Technique | Key Signals | Interpretation |
---|---|---|
ESI-MS | m/z 275.08 [M+H]⁺ | Molecular ion confirmation |
¹H-NMR | δ 3.75–3.80 ppm (s, 3H) | -OCH₃ protons |
δ 5.90–5.95 ppm (d, 1H) | H1' anomeric proton | |
¹³C-NMR | δ 150–155 ppm | C5 carbon (methoxy-substituted) |
δ 55–58 ppm | -OCH₃ carbon | |
FTIR | 1,690–1,710 cm⁻¹ | Uracil carbonyl stretches |
1,200–1,250 cm⁻¹ | C-O stretch (methoxy) |
The C5-methoxy modification confers distinct steric, electronic, and functional properties compared to uridine and related analogs. Sterically, the methoxy group (van der Waals radius ~2.0 Å) introduces bulkier occupancy than uridine’s hydrogen at C5, potentially influencing base stacking and RNA-protein interactions. Electronically, the electron-donating methoxy group elevates the highest occupied molecular orbital (HOMO) energy of the uracil ring, enhancing its oxidation potential and reducing hydrogen-bonding capacity relative to uridine. This contrasts with 5-methyluridine (thymidine), where the methyl group provides weaker electron donation [6] [8].
Biologically, 5-methoxyuridine is a conserved modification in the anticodon loop of specific tRNAs (e.g., tRNAᵃˡᵃ, tRNAᵗʰʳ, tRNAᵛᵃˡ) in Gram-positive bacteria like Bacillus subtilis, where it optimizes codon-anticodon interactions. This differs from Gram-negative bacteria (e.g., E. coli), which predominantly utilize 5-carboxymethoxyuridine (cmo⁵U) or its methyl ester (mcmo⁵U) at the same tRNA position [6] [8]. Functionally, 5-methoxyuridine stabilizes tRNA structure and enhances translational fidelity under stress conditions—a role not observed for uridine or 5-hydroxyuridine.
In therapeutic contexts, 5-methoxyuridine triphosphate is incorporated into in vitro transcribed mRNA to reduce immunogenicity and enhance stability, outperforming unmodified uridine. However, it is less effective than N1-methylpseudouridine in suppressing Toll-like receptor (TLR) activation, as the latter’s modification at the N1 position more profoundly disrupts immune recognition [4] [7] [9].
Table 4: Structural and Functional Comparison with Selected Uridine Derivatives
Nucleoside | C5 Substituent | Key Biological Role | Unique Property |
---|---|---|---|
Uridine | H | Standard RNA nucleotide | Recognized by innate immune sensors |
5-Methoxyuridine | -OCH₃ | tRNA wobble position (Gram+ bacteria) | Enhanced stability; moderate immunogenicity |
5-Hydroxyuridine | -OH | Biosynthetic precursor to xo⁵U derivatives | Susceptible to further enzymatic modification |
5-Carboxymethoxyuridine | -OCH₂COOH | tRNA wobble position (Gram- bacteria) | Can be methylated to mcmo⁵U |
5-Methyluridine (Thymidine) | -CH₃ | DNA and tRNA modifications | Base-pairs with adenine |
N1-Methylpseudouridine | N1-methyl (C5 unmodified) | mRNA therapeutics | Superior immunogenicity suppression |
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